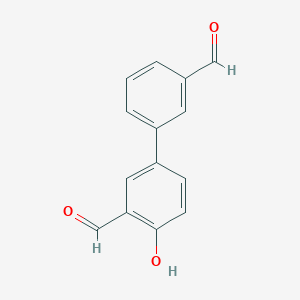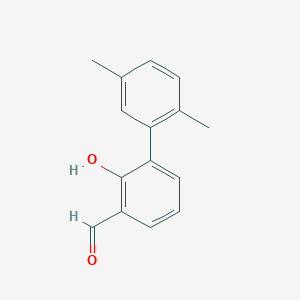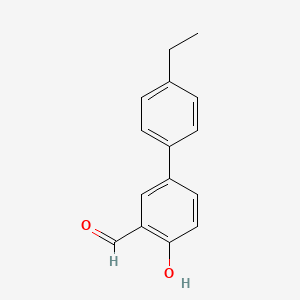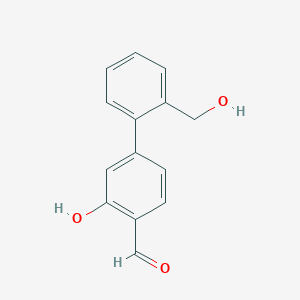
6-(2,4-Dimethylphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,4-Dimethylphenyl)-2-formylphenol, 95% (6-DFPF) is a phenolic compound with a wide range of applications in scientific research. It is a derivative of phenol and is known for its high purity and stability. 6-DFPF has been studied for its potential uses in biochemistry, physiology, and in the development of drugs and other compounds.
Applications De Recherche Scientifique
6-(2,4-Dimethylphenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It has been used as a model compound to study the mechanism of action of various drugs and other compounds. It has also been studied for its potential use in the development of new drugs and other compounds. Additionally, 6-(2,4-Dimethylphenyl)-2-formylphenol, 95% has been used to study the biochemical and physiological effects of various agents, such as drugs and toxins.
Mécanisme D'action
The exact mechanism of action of 6-(2,4-Dimethylphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that 6-(2,4-Dimethylphenyl)-2-formylphenol, 95% interacts with various biochemical pathways, such as those involved in the metabolism of drugs and toxins. Additionally, 6-(2,4-Dimethylphenyl)-2-formylphenol, 95% may interact with receptors, enzymes, and other molecules to produce its effects.
Biochemical and Physiological Effects
6-(2,4-Dimethylphenyl)-2-formylphenol, 95% has been studied for its potential effects on various biochemical and physiological processes. It has been shown to affect the metabolism of drugs and toxins, as well as the expression of certain genes. Additionally, 6-(2,4-Dimethylphenyl)-2-formylphenol, 95% has been studied for its potential effects on the immune system, as well as its potential anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
6-(2,4-Dimethylphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is a highly pure and stable compound, which makes it ideal for use in biochemical and physiological studies. Additionally, 6-(2,4-Dimethylphenyl)-2-formylphenol, 95% is relatively inexpensive and easy to obtain. However, 6-(2,4-Dimethylphenyl)-2-formylphenol, 95% does have some limitations. It is not yet fully understood how it interacts with various biochemical pathways and its effects are not yet fully understood.
Orientations Futures
There are several potential future directions for 6-(2,4-Dimethylphenyl)-2-formylphenol, 95% research. Further research is needed to better understand the mechanism of action of 6-(2,4-Dimethylphenyl)-2-formylphenol, 95% and its effects on various biochemical and physiological processes. Additionally, further research is needed to explore the potential use of 6-(2,4-Dimethylphenyl)-2-formylphenol, 95% in the development of new drugs and other compounds. Additionally, further research is needed to explore the potential use of 6-(2,4-Dimethylphenyl)-2-formylphenol, 95% in the diagnosis and treatment of various diseases. Finally, further research is needed to explore the potential use of 6-(2,4-Dimethylphenyl)-2-formylphenol, 95% in the development of new technologies and methods for drug delivery.
Méthodes De Synthèse
6-(2,4-Dimethylphenyl)-2-formylphenol, 95% is synthesized through a multi-step process that begins with the reaction of 2,4-dimethylphenol with formaldehyde in an aqueous solution. This reaction is catalyzed by an acid and produces 6-(2,4-Dimethylphenyl)-2-formylphenol, 95% as the main product, along with other byproducts. The reaction is followed by a process of purification and concentration to obtain the desired 95% purity level.
Propriétés
IUPAC Name |
3-(2,4-dimethylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-6-7-13(11(2)8-10)14-5-3-4-12(9-16)15(14)17/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEGSMINFCBGFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC(=C2O)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685066 |
Source


|
| Record name | 2-Hydroxy-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dimethylphenyl)-2-formylphenol | |
CAS RN |
1261891-99-9 |
Source


|
| Record name | 2-Hydroxy-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














